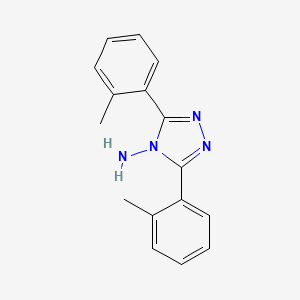

3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3,5-bis(2-methylphenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11-7-3-5-9-13(11)15-18-19-16(20(15)17)14-10-6-4-8-12(14)2/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFUPKXYQAEZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(N2N)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl hydrazine with a suitable nitrile or amidine compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature conditions to ensure the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazoles.

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity

- Research indicates that triazole derivatives exhibit potent antifungal properties. 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine has been studied for its effectiveness against various fungal strains. Its mechanism involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

-

Anticancer Properties

- Studies have demonstrated that triazole compounds can exhibit anticancer effects. The presence of the 2-methylphenyl groups enhances the compound's ability to interact with biological targets involved in cancer proliferation pathways.

-

Antimicrobial Activity

- The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.

Agricultural Applications

-

Fungicides

- Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its efficacy against crop pathogens could provide an alternative to traditional fungicides.

-

Plant Growth Regulators

- Research suggests that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, potentially leading to increased crop yields and improved stress resistance.

Materials Science Applications

-

Polymer Chemistry

- The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.

-

Nanotechnology

- There is potential for this compound to be used in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for creating nanocarriers that improve the bioavailability of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Hydroxyl and methoxy groups enhance intermolecular interactions. For example, 3,5-bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine forms O–H⋯N and O–H⋯O bonds, creating layered and 3D structures .

- Electron Modulation : Methoxy groups (electron-donating) vs. pyridyl groups (electron-withdrawing) alter electronic density on the triazole ring, affecting reactivity and binding to biological targets .

Crystallographic and Physicochemical Properties

Crystal structures reveal substituent-dependent packing patterns:

- 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine : Forms chains via N–H⋯N hydrogen bonds, with phenyl rings twisted by 16–21° relative to the triazole plane .

- 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate: Exhibits a 3D network stabilized by O–H⋯N and O–H⋯O bonds, with dihedral angles of ~37° between triazole and phenyl rings .

- 3,5-Diphenyl-4H-1,2,4-triazol-4-amine : Exists in two polymorphs with distinct hydrogen-bonding motifs, highlighting the role of phenyl group orientation in crystal packing .

Thermodynamic Stability : Methoxy and hydroxyl substituents increase melting points due to enhanced intermolecular forces, whereas methyl groups may lower melting points by reducing symmetry .

Biological Activity

3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine is a member of the triazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential applications as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.33 g/mol. The structure features two 2-methylphenyl groups attached to a triazole ring, enhancing its lipophilicity and biological interaction potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can inhibit the activity of cytochrome P450 enzymes involved in the biosynthesis of ergosterol in fungi, thus exhibiting antifungal properties . Additionally, it may modulate various signaling pathways involved in cancer cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

These results suggest that the compound has broad-spectrum antibacterial activity .

Antifungal Activity

The compound's antifungal efficacy has been evaluated against several fungal pathogens. It demonstrated comparable activity to established antifungal agents such as ketoconazole:

| Fungal Pathogen | IC50 (µg/mL) |

|---|---|

| Candida albicans | 12.5 |

| Aspergillus niger | 15.0 |

These findings highlight the potential of this triazole derivative as an effective antifungal agent .

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.0 |

| HEPG-2 (liver cancer) | 8.0 |

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial and antifungal activities .

- Cancer Cell Proliferation Inhibition : Another investigation focused on the anticancer potential of triazole derivatives. The study found that compounds structurally related to our target compound effectively inhibited the growth of multiple cancer cell lines and induced apoptosis through caspase activation .

Q & A

Q. What are the most effective synthetic routes for 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine?

A common method involves refluxing substituted benzaldehyde derivatives with a triazole precursor in ethanol under acidic conditions. For example, 4-amino-3,5-bis(halophenyl)-1,2,4-triazoles can react with aldehydes in the presence of glacial acetic acid to form derivatives via Schiff base-like condensation . Microwave-assisted synthesis is another efficient approach, reducing reaction times (e.g., 8 minutes at 403 K) while maintaining yield and purity, as demonstrated for structurally analogous triazoles .

Q. How is the molecular structure of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For triazole derivatives, parameters such as dihedral angles between aromatic rings and hydrogen-bonding networks are critical. For example, crystallographic studies of 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine revealed a mean plane deviation of 16–21° for phenyl rings and amine–triazole N–H⋯N hydrogen bonding . Refinement using SHELX software (e.g., SHELXL) ensures accurate resolution of thermal displacement parameters and hydrogen atom placement .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol and water mixtures are frequently used. For example, microwave-synthesized triazoles are dissolved in hot water and recrystallized at room temperature to obtain high-purity crystals . Organic solvents like n-butanol may also be employed for intermediates .

Advanced Research Questions

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated for this compound?

Derivatives of 4H-1,2,4-triazol-4-amine are tested via broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentrations (MICs) are determined, with active compounds typically showing MICs ≤3.125 µg/mL. Structure-activity relationships (SARs) are analyzed by comparing substituent effects (e.g., electron-withdrawing groups enhance activity) .

Q. How are crystallographic data contradictions resolved during refinement?

Discrepancies in thermal parameters or hydrogen-bonding networks are addressed using iterative refinement in SHELXL. For example, anisotropic displacement parameters for non-hydrogen atoms and restrained refinement for H-atoms (e.g., N–H distances fixed at 0.86 Å) improve model accuracy . High data-to-parameter ratios (>8:1) and low R-factors (<0.05) validate reliability .

Q. What strategies optimize this compound’s application in materials science (e.g., phosphorescence)?

Incorporating triazole derivatives into metal-organic frameworks (MOFs) or coordination polymers enhances photophysical properties. For instance, 3,5-di(1H-pyrazol-4-yl)-4H-1,2,4-triazol-4-amine exhibits room-temperature phosphorescence (RTP) with 1.5 s persistence. Triplet energy transfer (TET) to metal ions (e.g., Sb³⁺) can achieve near-unity photoluminescence quantum yields (PLQYs) .

Q. How do substituents on the phenyl rings influence electronic properties?

Electron-donating groups (e.g., –OCH₃) increase electron density on the triazole core, altering absorption/emission spectra. Computational studies (DFT) correlate substituent effects with HOMO-LUMO gaps. For example, 4-hydroxyphenyl derivatives show enhanced corrosion inhibition due to chelation with metal surfaces .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.